molecular formula C20H15N5O B14545249 N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyrazine-2-carboxamide CAS No. 62089-25-2

N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyrazine-2-carboxamide

Cat. No.: B14545249
CAS No.: 62089-25-2
M. Wt: 341.4 g/mol
InChI Key: SGJYHIOVQSUEOZ-UHFFFAOYSA-N
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Description

N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives

Properties

CAS No.

62089-25-2

Molecular Formula

C20H15N5O

Molecular Weight

341.4 g/mol

IUPAC Name

N-[4-(2-phenylpyrazol-3-yl)phenyl]pyrazine-2-carboxamide

InChI

InChI=1S/C20H15N5O/c26-20(18-14-21-12-13-22-18)24-16-8-6-15(7-9-16)19-10-11-23-25(19)17-4-2-1-3-5-17/h1-14H,(H,24,26)

InChI Key

SGJYHIOVQSUEOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=C(C=C3)NC(=O)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyrazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-phenyl-1H-pyrazole-5-carbaldehyde with 4-aminobenzonitrile, followed by cyclization with pyrazine-2-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyrazine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Similar in structure but with different substituents on the pyrazole ring.

    N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide: Contains a thieno[2,3-c]pyrazole ring instead of a pyrazine ring.

Uniqueness

N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyrazine-2-carboxamide is unique due to its specific combination of pyrazole and pyrazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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